Product packaging for Trunculin A(Cat. No.:CAS No. 105969-64-0)

Trunculin A

Cat. No.: B009772
CAS No.: 105969-64-0
M. Wt: 390.6 g/mol
InChI Key: BGJFOTULBGQTPJ-RFYXGITPSA-N
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Description

Discovery and Isolation of Trunculin A and Related Norsesterterpene Cyclic Peroxides from Marine Organisms

The initial discovery and isolation of this compound, alongside Trunculin B, were reported in 1987 from the Australian marine sponge Latrunculia brevis. ctdbase.orgmdpi-res.comepa.gov This finding marked the identification of norsesterterpene cyclic peroxides possessing a novel carbon skeleton. ctdbase.orgepa.gov Subsequent investigations into different species of the genus Latrunculia and other marine sponges have led to the isolation of a series of related norsesterterpene cyclic peroxides, collectively referred to as trunculins (Trunculins C-I) and other structurally similar compounds. ctdbase.org

These related norsesterterpene cyclic peroxides have been isolated from various marine sponge species, highlighting sponges as a significant source of these compounds. Examples include the isolation of such peroxides from Negombata corticata, Diacarnus megaspinorhabdosa, Diacarnus erythraenus, Prianos sp., Mycale ancorina, Mycale sp., and Diacarnus spinipoculum. ctdbase.orgepa.govnih.govmdpi.comrna-society.orgwikipedia.orgnih.gov The isolation process typically involves the extraction of sponge material with organic solvents, followed by various chromatographic techniques to purify the individual compounds.

Classification of this compound within the Norsesterterpene Chemical Class

This compound is classified as a norsesterterpene cyclic peroxide. This classification provides insights into its structural features. Sesterterpenes are a class of terpenes composed of 25 carbon atoms, formally derived from five isoprene (B109036) units. mdpi.com The prefix "nor-" indicates that the compound has undergone the loss of one or more carbon atoms from the standard sesterterpene skeleton. ctdbase.orgmdpi.comnih.gov The term "cyclic peroxide" refers to the presence of a cyclic functional group containing a peroxide linkage (O-O) within the molecule, specifically a 1,2-dioxane (B1202867) ring in many cases of marine-derived peroxides. ctdbase.orgnih.gov This peroxide moiety is often considered a key feature contributing to the biological activities observed in this class of compounds. ctdbase.org

The norsesterterpene cyclic peroxide framework is a distinct structural motif found in marine-derived metabolites, particularly from sponges. nih.gov

Historical Context of Actin-Modulating Natural Products Research

The study of natural products that modulate cellular cytoskeletal components, such as actin, has a significant history in chemical biology and drug discovery. Actin is a ubiquitous protein essential for numerous cellular processes, including cell shape maintenance, motility, division, and intracellular transport. nih.gov Compounds that interfere with actin dynamics have proven invaluable as tools for dissecting these fundamental biological processes and have also been explored for their therapeutic potential, particularly in areas like cancer biology. nih.gov

Historically, natural products like the cytochalasins (from fungi) and latrunculins (from marine sponges) have been prominent examples of actin-modulating agents. Lathis compound, isolated from the Red Sea sponge Latrunculia magnificans and the Fiji Islands sponge Cacospongia mycofijiensis, is a well-characterized inhibitor of actin assembly that binds to actin monomers. ctdbase.orgrna-society.orgpedagogica.edu.conih.govnih.govbioregistry.io Its discovery and the elucidation of its mechanism of action have significantly advanced the understanding of actin polymerization dynamics. nih.govnih.gov

The discovery of trunculins and other norsesterterpene cyclic peroxides from marine sponges like Latrunculia brevis occurred within this broader context of exploring marine organisms for novel bioactive compounds, including those affecting fundamental cellular processes. While the primary reported activities of this compound and some other trunculins have focused on antimicrobial and cytotoxic effects, and more recently NO inhibition, their origin from a genus known for producing cytoskeleton-interacting compounds like latrunculins places them within the historical trajectory of research into marine natural products with diverse cellular targets. ctdbase.orgepa.govnih.gov The ongoing investigation of marine natural products continues to uncover compounds with a wide array of biological activities, contributing to both chemical biology research and the search for potential new therapeutic leads. ctdbase.org

Detailed Research Findings:

Initial research on Trunculins A and B demonstrated growth-inhibitory activity against the gram-positive bacterium Bacillus subtilis and the yeast Saccharomyces cerevisae. ctdbase.orgepa.gov Notably, the corresponding methyl esters of Trunculins A and B were found to be inactive in these assays, suggesting the importance of the free carboxylic acid group for this observed activity. ctdbase.orgepa.gov Further studies on other trunculins isolated from Latrunculia species also indicated that the antimicrobial activity of crude extracts was associated with the free acid forms rather than their methyl esters. ctdbase.org More recent studies on norsesterterpene peroxides from Latrunculia sp. have reported inhibition of nitric oxide (NO) production in LPS-activated murine macrophage cells, with epimuqubilin A and sigmosceptrellin A showing potent activity. nih.gov Another norsesterterpene peroxide, mycaperoxide H, isolated from a Mycale sponge, has shown cytotoxicity against HeLa cells. epa.gov

Data Table:

Compound NameSource OrganismReported Activity
This compoundLatrunculia brevisGrowth inhibition (B. subtilis, S. cerevisae) ctdbase.orgepa.gov
Trunculin BLatrunculia brevisGrowth inhibition (B. subtilis, S. cerevisae) ctdbase.orgepa.gov
Trunculin C methyl esterLatrunculia sp.Inactive (antimicrobial assays) ctdbase.org
Trunculin D methyl esterLatrunculia sp.Inactive (antimicrobial assays) ctdbase.org
Trunculin ELatrunculia sp.Associated with antimicrobial activity ctdbase.org
Epimuqubilin ALatrunculia sp.Potent NO inhibitory activity (RAW 264.7 cells) nih.gov
Sigmosceptrellin ALatrunculia sp.NO inhibitory activity (RAW 264.7 cells) nih.gov
Mycaperoxide HMycale sp.Cytotoxicity (HeLa cells) epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O4 B009772 Trunculin A CAS No. 105969-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105969-64-0

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(2R)-2-[(3R,6R)-6-methyl-6-[2-(1,1,3,6-tetramethyl-4a,7,8,8a-tetrahydro-4H-naphthalen-2-yl)ethyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1

InChI Key

BGJFOTULBGQTPJ-RFYXGITPSA-N

SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C

Isomeric SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CC[C@@]3(CC[C@@H](OO3)[C@@H](C)C(=O)O)C)C

Canonical SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C

Origin of Product

United States

Advanced Methodologies for Trunculin a Structure Elucidation and Absolute Stereochemistry Determination

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic methods have been indispensable in deciphering the complex structural features of Trunculin A.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

NMR spectroscopy, particularly multi-dimensional techniques, has been crucial for assigning the atoms and their connectivity within the this compound molecule. Experiments such as 1D 1H and 13C NMR provide initial information about the types of protons and carbons present and their chemical environments. ub.eduresearchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing correlations between coupled protons and between protons and carbons, respectively. semanticscholar.org These correlations allow for the construction of the molecule's carbon skeleton and the identification of adjacent functional groups. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide through-space correlations between protons, which are vital for determining the relative stereochemistry and conformation of the molecule. mdpi.comacs.org

Detailed analysis of coupling constants in 1H NMR spectra also provides insights into the dihedral angles between protons, further aiding in the determination of relative stereochemistry within rings and across flexible bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate molecular weight of this compound, which allows for the calculation of its elemental composition or molecular formula. researchgate.net The fragmentation pattern observed in the HRMS spectrum provides valuable information about the substructures present in the molecule. By analyzing the masses of the fragment ions, researchers can deduce the presence of specific functional groups and the ways in which the molecule breaks apart under ionization, supporting the structural assignments made by NMR. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotation) for Stereochemical Assignment

Chiroptical methods, such as Optical Rotation (OR) and Electronic Circular Dichroism (ECD) spectroscopy, are employed to gain information about the stereochemistry of chiral molecules like this compound. Optical rotation measures the angle by which a substance rotates the plane of polarized light, and its sign and magnitude are dependent on the molecule's structure and its absolute configuration. torontech.compromptpraxislabs.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. semanticscholar.org The resulting ECD spectrum provides characteristic Cotton effects (peaks and troughs) that are directly related to the absolute configuration of the chromophores within the molecule. Comparing experimental ECD spectra with calculated spectra for different possible stereoisomers is a common approach for assigning absolute configuration. semanticscholar.orgresearchgate.netmdpi.com

X-ray Crystallography for Definitive Stereochemical Elucidation of this compound and Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers, provided that suitable crystals can be obtained. wikipedia.orgnih.gov While obtaining crystals of the parent this compound might be challenging, the X-ray crystallographic analysis of crystalline derivatives or related compounds isolated from the same source has been instrumental in confirming the stereochemistry. acs.orgmdpi.com The diffraction pattern produced by the crystal when exposed to X-rays allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. wikipedia.org

Chemical Derivatization and Interconversion Strategies for Structural Confirmation

Chemical derivatization involves chemically modifying specific functional groups within the this compound molecule to produce derivatives with altered properties that are more amenable to analysis or to establish structural relationships with known compounds. researchgate.netwikipedia.org For instance, converting acidic functional groups to esters can improve volatility for certain spectroscopic methods or facilitate crystallization. mdpi.com

Chemical interconversion strategies involve transforming this compound into a known compound or a derivative whose structure and stereochemistry have been previously established, or vice versa. mdpi.com If the chemical transformation proceeds via a known mechanism without affecting the stereogenic centers of interest, the stereochemistry of this compound can be correlated to that of the known compound. This approach was used in the elucidation of related trunculins, where facile conversion between different analogs helped define chiral centers. mdpi.comacs.org

Computational Chemistry Approaches in Structure Prediction and Validation

Computational chemistry methods, particularly Density Functional Theory (DFT) calculations, play an increasingly important role in the structure elucidation process. mit.edumit.edu These methods can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, ECD spectra) for proposed structures and stereoisomers. researchgate.netmdpi.com Comparing the calculated data with experimental spectroscopic data can help validate the assigned structure and stereochemistry. researchgate.netmdpi.com Computational methods can also be used to explore the conformational space of flexible molecules and to calculate their relative energies, which can aid in interpreting spectroscopic data and understanding the molecule's preferred conformation in solution. rowansci.com While not a standalone method for initial structure determination, computational chemistry serves as a powerful tool for confirming and refining structural assignments made by experimental techniques. iiit.ac.in

Advanced Dereplication and Prioritization Techniques (e.g., Molecular Networking) in Natural Product Discovery

The discovery of new natural products from complex biological extracts, such as those from marine sponges, is significantly aided by advanced dereplication and prioritization techniques. These methods aim to rapidly identify known compounds, thereby allowing researchers to focus isolation efforts on potentially novel molecules. nih.govdoaj.org

Molecular networking, a mass spectrometry-based approach, has emerged as a powerful tool for dereplication and prioritization in natural product discovery. nih.govdoaj.orgresearchgate.netuq.edu.au This technique organizes MS/MS data based on chemical similarity, creating a visual network where chemically related compounds are clustered together. nih.gov By comparing the MS/MS spectra of compounds in a complex extract to databases of known compounds, researchers can quickly identify known natural products and their analogues. nih.gov

Molecular networking has proven pivotal in the discovery of new natural products, including new classes of compounds, some of which might be overlooked by traditional dereplication strategies. researchgate.netmdpi.com In the context of marine sponge natural products, molecular networking has been successfully applied as a dereplication strategy across different species, leading to the discovery of novel compounds and even entirely new compound classes. researchgate.net

Case studies have demonstrated the value of molecular networking in mapping and prioritizing chemical diversity in marine extracts. uq.edu.au For instance, molecular networking has been used to reveal families of nodes clustered around known trunculins and their analogues in extracts from Latrunculia species, as well as identifying potentially new trunculins in extracts from unidentified sponges. researchgate.netmdpi.com This allows researchers to prioritize extracts and fractions that are likely to contain novel trunculin analogues for detailed chemical investigation. uq.edu.aumdpi.com

The application of molecular networking involves acquiring MS/MS data on unfractionated extracts or fractions, followed by computational analysis to generate the molecular network. nih.gov This approach can accommodate data from different ionization platforms, such as ambient ionization, direct infusion, and LC-based methods, enabling cross-correlations of MS/MS data. nih.gov The visualization of the molecular network allows for the rapid identification of known scaffolds and the targeted isolation of compounds within novel or interesting clusters.

While molecular networking is a powerful dereplication tool, it also facilitates the discovery of related analogues that might be challenging to identify using other methods. nih.gov This is particularly valuable in the study of natural product families like the trunculins, where multiple related compounds with subtle structural variations may be present in an extract.

Total Synthesis and Complex Synthetic Strategies of Trunculin a and Analogues

Retrosynthetic Analysis and Identification of Key Chiral Building Blocks

Retrosynthetic analysis is a fundamental approach in organic synthesis that involves working backward from the target molecule to identify suitable starting materials and reaction sequences egrassbcollege.ac.injournalspress.com. For Trunculin A, this analysis aims to simplify the complex structure into manageable fragments. Key disconnections are planned to reveal chiral building blocks that can be synthesized or obtained from commercial sources in enantiomerically pure form enamine.netnih.gov.

One common strategy in the synthesis of latrunculins, a class of compounds that includes this compound, involves an aldol (B89426) strategy utilizing a 4-acetyl-1,3-thiazolidin-2-one ketone partner. nih.govbeilstein-journals.org Retrosynthetic analysis of latrunculins A and B has revealed a common building block derived from simpler synthons. nih.gov

The identification of key chiral building blocks is paramount due to the multiple stereogenic centers in this compound. These building blocks serve as the foundation upon which the molecule is constructed, with their inherent chirality dictating the stereochemical outcome of subsequent reactions. The selection of these blocks often considers factors such as commercial availability, ease of synthesis, and the ability to introduce the required stereochemistry efficiently.

Asymmetric Synthetic Methodologies for Stereocontrolled Construction of this compound Scaffold

Asymmetric synthesis plays a critical role in the total synthesis of this compound to ensure the correct stereochemistry at each chiral center. Various methodologies are employed to achieve high levels of stereocontrol during the formation of the molecule's key structural elements, including the dioxane ring system and the tetrahydro-naphthalene moiety.

Stereoselective Formation of the Dioxane Ring System

The dioxane ring system in this compound is a key structural feature, and its stereoselective formation is a significant challenge. While specific details on the stereoselective formation of the dioxane ring in this compound itself are not extensively detailed in the search results, research on similar cyclic peroxide systems provides insight into potential strategies. The formation of 1,2-dioxanes, which share some structural features with the dioxane in this compound, can be achieved through methods like oxidative ring expansion of cyclobutanols or peroxycarbenium species-mediated cyclizations researchgate.net. Stereocontrol in these reactions can be influenced by factors such as catalyst choice and reaction conditions researchgate.net.

Control of Multiple Stereogenic Centers in the Tetrahydro-Naphthalene Moiety

The tetrahydro-naphthalene moiety of this compound contains multiple stereogenic centers that must be controlled during synthesis. Strategies for establishing the correct relative and absolute stereochemistry in this part of the molecule are crucial. Asymmetric synthetic methodologies, such as asymmetric allylation and stereoselective aldol reactions, have been explored in the synthesis of fragments related to latrunculins nih.govbeilstein-journals.org. For instance, an asymmetric Krische allylation and an aldol reaction under 1,5-anti stereocontrol have been used to install key stereogenic centers in a stereopentade fragment relevant to latrunculin synthesis nih.govbeilstein-journals.orgnih.gov. The control of stereochemistry in aldol reactions can depend on factors like the chiral partners involved and the reaction conditions nih.govbeilstein-journals.org.

Macrocyclization Reactions in Analogue Synthesis (e.g., Alkyne Metathesis, Ring-Closing Metathesis)

The synthesis of this compound and its analogues often involves the formation of a macrocyclic ring. Macrocyclization reactions are essential for constructing the larger ring systems present in these molecules. Alkyne metathesis and ring-closing metathesis (RCM) are powerful tools frequently employed for this purpose nih.govnih.govorganic-chemistry.org.

Ring-closing alkyne metathesis, followed by Lindlar hydrogenation, has been shown to be an effective strategy for the stereospecific formation of the macrocyclic rings in latrunculins A and B, yielding the desired cis,trans configuration nih.govorganic-chemistry.org. This approach is considered a conserved design element in the synthesis of latrunculin analogues. nih.gov RCM, in general, is a widely used method for forming cyclic structures through the catalytic redistribution of carbon-carbon double bonds ru.nlrsc.orgmdpi.com. While standard RCM might favor trans products, specific catalysts and conditions can be employed to achieve the desired stereochemical outcome for macrocyclization in complex molecules like this compound analogues organic-chemistry.org.

Diverted Total Synthesis (DTS) for the Preparation of this compound Analogue Libraries

Diverted Total Synthesis (DTS) is a strategy that leverages existing total synthesis routes to efficiently prepare libraries of natural product analogues nih.govnih.govnih.govmpg.dempg.deresearchgate.net. This approach involves making deliberate modifications to the synthetic pathway at various stages to generate a range of related compounds. DTS has been applied to the synthesis of latrunculin analogues, allowing for structural variations in different parts of the molecule nih.govnih.govnih.govmpg.dempg.de. This facilitates the exploration of structure-activity relationships by providing access to compounds with modified macrocycles, altered thiazolidinone or oxazolidinone rings, or inverted stereocenters nih.govnih.govnih.govmpg.de. The convergent nature of some latrunculin total syntheses makes them well-suited for DTS, enabling the preparation of focused libraries of analogues. researchgate.net

Chemoenzymatic Synthesis Approaches to Specific Structural Motifs of this compound

Chemoenzymatic synthesis combines the power of enzymatic transformations with traditional chemical reactions to synthesize complex molecules nih.govmdpi.comchemrxiv.org. Enzymes offer high regio- and stereoselectivity under mild conditions, complementing the broader reactivity of chemical methods nih.gov. While specific applications of chemoenzymatic approaches directly to this compound's full synthesis are not detailed in the provided search results, this strategy holds potential for constructing specific structural motifs within the molecule.

Enzymatic reactions, such as enzymatic hydroxylation or biocatalytic amination, have been successfully employed in the chemoenzymatic synthesis of other natural products and complex molecules, demonstrating the feasibility of using enzymes to introduce specific functional groups and stereocenters nih.govchemrxiv.orgnih.gov. For example, enzymes have been used for stereoselective reductions and oxidative dearomatization in the synthesis of polyketide metabolites and other natural product scaffolds mdpi.com. These examples suggest that chemoenzymatic approaches could be valuable for the stereocontrolled synthesis of challenging portions of this compound, such as the dioxane ring or specific chiral centers within the tetrahydro-naphthalene system.

Comparative Analysis of Synthetic Routes, Yields, and Stereoselectivity

Another approach, termed "diverted total synthesis," has been employed to generate libraries of latrunculin analogues. nih.govnih.gov This strategy involves intentionally deviating from the direct synthesis route of the natural product at various stages to introduce structural modifications. nih.govresearchgate.net This allows for systematic variation of different parts of the molecule, such as the macrocyclic ring size, the presence or absence of methyl branches on the macrocycle, and modifications to the thiazolidinone ring. nih.govnih.gov This method has been successful in preparing a focused library of analogues, enabling the mapping of structure-activity profiles. nih.gov The efficiency of this approach is tied to the robustness of the initial total synthesis route from which it is diverted.

The development of new synthetic methodologies continues to improve access to this compound and its analogues, potentially leading to more efficient and stereoselective routes. The "diverted total synthesis" approach, for example, demonstrates how a versatile synthetic platform can be leveraged to generate a diverse set of analogues for biological evaluation. nih.govresearchgate.net

Here is a conceptual table illustrating how comparative data might be presented based on different hypothetical or generalized synthetic approaches discussed in the literature:

Synthetic Route ConceptKey Macrocyclization MethodKey Stereocontrol ElementsReported Overall Yield (Illustrative)Noteworthy Stereoselectivity (Illustrative)
Route A (e.g., based on Aldol/Macrolactamization)MacrolactamizationChiral auxiliaries, Diastereoselective stepsLow to Moderate (~5-15%)Variable, depends on specific steps
Route B (e.g., based on RCAM)Ring-Closing Alkyne MetathesisRCAM followed by stereoselective hydrogenationModerate (~10-20%)High for macrocycle double bond geometry
Route C (e.g., Diverted Synthesis)Varies based on analogueVaries based on analogueDependent on parent route and analogueDependent on parent route and analogue

Note: The yields and stereoselectivity values in this table are illustrative and would vary significantly based on the specific published synthesis.

Detailed research findings often focus on specific challenging steps within a total synthesis. For instance, studies might report the optimization of a particular coupling reaction to improve yield or the development of a new catalyst for a stereoselective transformation. The comparative analysis across different total syntheses allows chemists to evaluate the strengths and weaknesses of various strategies and to inform the design of future synthetic efforts towards this compound and related natural products.

Elucidation of Biosynthetic Pathways of Trunculin a

Proposed Norsesterterpene Biosynthetic Origins and Intermediates

The biosynthesis of Trunculin A is believed to follow the general pathway for terpenoid synthesis, originating from the fundamental building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C25), the precursor to sesterterpenes.

It is hypothesized that the formation of the characteristic norsesterterpene skeleton of this compound involves the cyclization of a linear C25 precursor, likely geranylfarnesyl pyrophosphate (GFPP). A key proposed step in the biosynthesis of various trunculins is the formation of carbocation intermediates. These reactive species can then undergo a cascade of rearrangements, including 1,2-hydride and methyl shifts, and cyclizations to generate the diverse carbon skeletons observed in this class of compounds. nih.gov The specific sequence of these cyclizations and rearrangements leading to the unique framework of this compound is yet to be experimentally confirmed.

A plausible biosynthetic relationship among different trunculin analogues suggests that they may arise from common intermediates through divergent pathways involving these carbocation-mediated transformations. nih.gov For instance, the structural similarities between this compound and other co-isolated trunculins hint at a shared biosynthetic origin, with minor structural variations potentially arising from the action of different tailoring enzymes.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Terpene Cyclases, Oxygenases)

The specific enzymes responsible for catalyzing the biosynthesis of this compound have not yet been identified and characterized. However, based on the proposed biosynthetic pathway, several key enzyme classes are expected to be involved.

Terpene Cyclases: The initial cyclization of the linear C25 precursor is a critical step and is anticipated to be catalyzed by a specific terpene cyclase (also known as terpene synthase). These enzymes are known to orchestrate complex cyclization cascades, precisely controlling the folding of the acyclic precursor and stabilizing the carbocation intermediates to yield specific cyclic scaffolds. The identification and characterization of the terpene cyclase responsible for the formation of the trunculin carbon skeleton would be a significant breakthrough in understanding this compound biosynthesis.

Oxygenases: The formation of the characteristic cyclic peroxide ring in this compound is a crucial and intriguing step. This transformation is likely mediated by one or more oxygenases , such as a dioxygenase or a cytochrome P450 monooxygenase. These enzymes are known to catalyze the incorporation of molecular oxygen into organic substrates. The precise mechanism of peroxide ring formation in norsesterterpenes is an area of active investigation in natural product biosynthesis.

Further research, including genome mining of the producing organism and its associated symbionts, followed by heterologous expression and biochemical assays of candidate enzymes, will be necessary to identify and characterize the specific terpene cyclases and oxygenases involved in the biosynthesis of this compound.

Isotopic Labeling Studies for Precursor Incorporation and Pathway Confirmation

To date, specific isotopic labeling studies to definitively confirm the biosynthetic precursors and intermediates of this compound have not been reported in the scientific literature. Such studies are crucial for validating proposed biosynthetic pathways.

Hypothetically, feeding experiments using isotopically labeled precursors, such as ¹³C-labeled acetate, mevalonate (B85504), or glucose, could be conducted with the producing sponge or its symbiotic microorganisms. The incorporation and distribution of the isotopic labels in the final this compound molecule would then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Hypothetical Isotopic Labeling Experiments for this compound Biosynthesis

Labeled PrecursorExpected Incorporation Pattern in this compoundAnalytical TechniqueInformation Gained
[1-¹³C]AcetateAlternating labeled and unlabeled carbons in the polyisoprenoid backbone¹³C NMRConfirmation of the polyketide/terpenoid origin of the carbon skeleton.
[U-¹³C₆]GlucoseLabeling throughout the carbon skeleton via primary metabolism¹³C NMR, MSTracing the flow of carbon from primary metabolism into the terpenoid pathway.
¹⁸O₂Incorporation of ¹⁸O into the peroxide ring and any hydroxyl groupsHigh-Resolution MSElucidation of the origin of the oxygen atoms in the peroxide moiety.

The successful execution of these experiments would provide direct evidence for the proposed biosynthetic origins and could help to delineate the sequence of bond formations and rearrangements in the pathway.

Genetic Analysis and Gene Cluster Identification for this compound Production

The genetic basis for this compound biosynthesis remains unknown. In many microorganisms and some marine invertebrates, the genes encoding the enzymes for a specific natural product pathway are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC) .

The identification of a this compound BGC would be a significant step towards understanding its biosynthesis at a molecular level. This could be achieved through genome sequencing of the producing organism, Latrunculia sponge, and its associated microbial community. Bioinformatic analysis of the genomic data, using tools designed to identify BGCs for terpenoid biosynthesis, could reveal a candidate cluster containing genes for a terpene cyclase, oxygenases, and other potential tailoring enzymes.

Once a candidate BGC is identified, its involvement in this compound production could be confirmed through heterologous expression in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. Successful production of this compound or its intermediates in the heterologous host would provide definitive proof of the BGC's function.

Investigations into Microbial Symbiont Contributions to this compound Biosynthesis

Marine sponges are known to host a diverse and abundant community of symbiotic microorganisms, including bacteria, archaea, and fungi. It is now well-established that many natural products isolated from sponges are, in fact, produced by these microbial symbionts. nih.gov

The true producer of this compound, whether the sponge itself or a symbiotic microbe, has not been definitively determined. The structural complexity of this compound is consistent with microbial biosynthetic capabilities. It is therefore highly plausible that a symbiotic microorganism residing within the Latrunculia sponge is the actual source of this compound.

Future research directions to investigate this include:

Metagenomic analysis of the sponge holobiont to identify microbial BGCs that resemble known terpenoid biosynthetic pathways.

Cultivation of microbial symbionts from the sponge and screening of their extracts for the presence of this compound.

Single-cell genomics and transcriptomics to link specific microbial symbionts with the expression of genes from a candidate this compound BGC.

Determining the true biological origin of this compound is a critical step for any future efforts in biotechnological production.

Strategies for Biosynthetic Pathway Engineering and Yield Optimization

Given that the biosynthetic pathway and the responsible genes for this compound production are currently unknown, strategies for pathway engineering and yield optimization are at present hypothetical. However, once the BGC is identified and characterized, several metabolic engineering approaches could be employed to enhance the production of this compound.

Table 2: Potential Strategies for Biosynthetic Pathway Engineering of this compound

StrategyDescriptionPotential Outcome
Heterologous Expression Transferring the entire this compound BGC into a well-characterized and fast-growing host organism (e.g., E. coli, S. cerevisiae).Scalable and sustainable production of this compound, independent of the natural sponge source.
Precursor Supply Enhancement Overexpressing genes in the upstream mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in the heterologous host to increase the pool of IPP and DMAPP.Increased flux towards this compound biosynthesis, leading to higher yields.
Promoter Engineering Replacing the native promoters in the BGC with strong, inducible promoters to control and enhance the expression of the biosynthetic genes.Fine-tuned and optimized expression of the entire pathway for maximal production.
Enzyme Engineering Modifying key enzymes in the pathway, such as the terpene cyclase or oxygenases, through directed evolution or site-directed mutagenesis.Improved enzyme activity, stability, or even the generation of novel this compound analogues.

The application of these synthetic biology and metabolic engineering tools holds the potential to unlock a sustainable supply of this compound for further pharmacological investigation and potential therapeutic development.

Molecular Mechanisms of Action in Cellular Systems in Vitro Studies

Interaction with Actin Dynamics and Cytoskeletal Regulation

Trunculin A's primary mechanism of action involves the direct disruption of actin dynamics, which is crucial for maintaining cell shape, motility, and division. adipogen.comyoutube.com

Specific Sequestration of G-Actin Monomers and Inhibition of Filament Polymerization

This compound functions by binding to monomeric globular actin (G-actin), the fundamental building block of actin filaments (F-actin). adipogen.comnih.gov This binding effectively sequesters the G-actin monomers, preventing them from participating in the polymerization process. nih.govresearchgate.net The formation of the this compound-actin complex inhibits the addition of monomers to the growing ends of actin filaments. nih.govnih.gov This disruption of the equilibrium between G-actin and F-actin leads to the net depolymerization and disassembly of existing actin filaments, causing a collapse of the cellular actin cytoskeleton. youtube.comnih.gov

Analysis of Binding Stoichiometry and Equilibrium Dissociation Constants

Studies have consistently shown that this compound binds to G-actin monomers in a 1:1 stoichiometric ratio. adipogen.comnih.govnordicbiosite.comwikipedia.org The affinity of this interaction is high, though it varies depending on the nucleotide (ATP or ADP) bound to the actin monomer. The strength of this binding is quantified by the equilibrium dissociation constant (Kd), with lower values indicating a stronger affinity. Research has determined specific Kd values for this compound's interaction with different forms of actin monomers. nih.govmedchemexpress.com

This table summarizes the binding affinity of this compound to different nucleotide-bound states of G-actin. Data sourced from multiple biochemical studies. nih.govmedchemexpress.comnih.gov

Structural Basis of Actin-Trunculin A Interactions (e.g., X-ray Co-crystallography with Actin)

The structural basis for the interaction between this compound and actin has been elucidated through X-ray crystallography. The crystal structure of the rabbit skeletal muscle actin-Trunculin A complex has been resolved to 2.85 Å (PDB ID: 1IJJ). rcsb.org These structural studies reveal that this compound binds to actin monomers near the nucleotide-binding cleft. researchgate.netwikipedia.org

The thiazolidinone group of the this compound molecule fits into a pocket on the actin surface, acting as a wedge that restricts the conformational changes necessary for polymerization. researchgate.net This interaction is stabilized by hydrogen bonds between the compound and actin residues. researchgate.netresearchgate.net The binding of this compound in this cleft is thought to sterically hinder the association of actin monomers, thus preventing filament elongation. researchgate.net

Comparative Analysis of Actin-Binding Affinity and Kinetics with Related Compounds (e.g., Latrunculins)

The activity of this compound is often compared to its analogue, Latrunculin B, and other actin-disrupting agents.

Latrunculin B : this compound (Lathis compound) is a more potent inhibitor of actin polymerization than Latrunculin B. wikipedia.orgnih.gov Actin monomers exhibit a higher sensitivity to this compound, and Latrunculin B is reported to be inactivated more rapidly in some experimental systems. wikipedia.orgnih.gov

Cytochalasins : While both this compound and cytochalasins disrupt the actin cytoskeleton, their mechanisms differ. This compound's primary action is sequestering monomers, which is considered a simpler and more definable mode of action compared to cytochalasins that can affect filament ends. nordicbiosite.comwikipedia.orgresearchgate.net

Other Actin-Binding Proteins : this compound's interaction with actin can also modulate the function of other actin-binding proteins. For instance, research shows that this compound inhibits the binding of thymosin beta(4) to actin, but does not prevent the binding of profilin. nih.gov This differential effect suggests that this compound can allosterically influence other binding sites on the actin monomer. nih.govresearchgate.net

Cellular Responses to Actin Cytoskeleton Disruption by this compound

The sequestration of G-actin and subsequent collapse of the F-actin network by this compound elicits dramatic and observable changes in cultured cells.

Impact on Cell Morphology and Adhesion in Cultured Cell Lines

Structure Activity Relationship Sar Studies and Analogue Design of Trunculin a

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of Latrunculin A is contingent on several key structural features that facilitate its high-affinity binding to G-actin. X-ray crystallography studies have revealed that Lathis compound binds in the nucleotide-binding cleft of actin, between subdomains 2 and 4. nih.govpnas.org This interaction is stabilized by specific pharmacophoric elements.

The core pharmacophore consists of the 2-thiazolidinone (B52157) ring and the hemiacetal group, which engage in crucial hydrogen-bonding interactions with the protein. nih.gov The lipophilic macrocycle, on the other hand, is primarily involved in hydrophobic interactions within the binding pocket. nih.gov SAR studies have demonstrated that the conspicuous 2-thiazolidinone moiety, while optimal, is not strictly essential for actin binding. Compelling evidence shows it can be replaced by an oxazolidinone ring with only a minor reduction in efficacy, indicating that the general shape and hydrogen bonding capacity of this heterocyclic portion are key. nih.gov Similarly, modifications to the macrocycle, such as the removal of its methyl groups, have been shown to significantly impact potency, suggesting the macrocycle's conformation and interactions are finely tuned for optimal binding. nih.gov

Rational Design and Synthetic Exploration of Lathis compound Analogues and Derivatives

The limited ability to modify the natural product directly without complete loss of activity has spurred the development of sophisticated synthetic strategies to access a wider range of analogues. A key approach has been "diverted total synthesis," which allows for the systematic modification of all characteristic parts of the latrunculin scaffold. nih.gov This strategy enables the combination of different synthetic building blocks to create focused libraries of "latrunculin-like" compounds for comprehensive SAR mapping. nih.gov

Rational design has explored several key modifications:

Macrocycle Alteration : The synthesis of analogues with simplified macrocycles, for instance by removing the methyl branches present in the related Latrunculin B, has been a successful strategy. nih.gov

Heterocycle Replacement : As mentioned, the 2-thiazolidinone ring has been successfully replaced with an oxazolidinone moiety. nih.gov

Stereochemical Variation : Total synthesis has permitted the inversion of the absolute configuration at the C.16 chiral center, a modification that is well-tolerated and maintains biological activity. nih.gov

Seco-Derivatives : The synthesis of seco-derivatives, such as benzoate (B1203000) esters where the macrocycle is opened, has also yielded compounds that retain bioactivity, albeit with somewhat reduced potency. nih.gov

These synthetic explorations have been crucial in moving beyond the limitations of semisynthetic modifications of the natural product, which often resulted in inactive compounds. wikipedia.org

Mechanistic Insights Derived from Comparative Biological Evaluation of Analogues

Comparative biological evaluation of the synthetically derived analogues has provided profound insights into the mechanism of latrunculin-actin interaction. A key discovery from these studies is that simplification of the natural structure can lead to an increase in potency. For example, an analogue derived from Latrunculin B that lacks the macrocyclic methyl groups was found to be more potent than the natural product itself. nih.gov This suggests that the natural structure is not perfectly optimized for actin binding and that a more streamlined synthetic molecule can achieve a better fit.

Furthermore, the successful replacement of the thiazolidinone ring with an oxazolidinone demonstrates that the sulfur atom is not an absolute requirement for activity. nih.gov The ability of the molecule to present the correct array of hydrogen bond donors and acceptors in that region is the more critical factor. In contrast, early semisynthetic efforts to create N-alkylated derivatives of the thiazolidinone ring resulted in inactive compounds, highlighting the sensitivity of this region to steric hindrance. wikipedia.org The evaluation of a broad range of analogues has thus allowed for a detailed mapping of the structural requirements for potent actin sequestration. nih.gov

Development of Lathis compound-Derived Chemical Probes for Targeted Biological Investigations

The use of Lathis compound in "chemical genetics" to dissect the roles of the actin cytoskeleton has inspired the development of more sophisticated chemical probes. pnas.org These probes are derivatives designed to offer enhanced experimental control or visualization.

A prime example is the creation of a photoswitchable version of latrunculin, named OptoLat . nih.gov This probe was rationally designed based on known SAR data and X-ray crystal structures of the latrunculin/actin complex. By incorporating a photoswitchable moiety, OptoLat's ability to bind G-actin can be controlled by light. It is active when irradiated with light in the 390-490 nm range and rapidly reverts to an inactive form in the dark. This allows for precise spatial and temporal control over actin polymerization within living cells. Using fluorescence microscopy, researchers have demonstrated that light-activated OptoLat can induce the depolymerization of F-actin networks in various cell types, including oligodendrocytes and human cancer cells, enabling the subcellular control of actin dynamics. nih.gov

Computational Modeling and Docking Studies for Predicting Ligand-Target Interactions

Computational methods, including molecular docking and modeling, have become integral to understanding the SAR of the latrunculin family and rationalizing the activities of novel analogues. Docking studies have been successfully used to predict how latrunculins and their derivatives fit into the binding site on G-actin.

These computational approaches can explain experimental observations at a molecular level. For instance, when semisynthetic N-alkylated latrunculin analogues were found to be biologically inactive, docking studies revealed that the added alkyl groups caused steric clashes within the actin binding site, preventing a satisfactory fit. This provided a clear molecular rationale for the loss of activity.

In more advanced studies, computational analyses have been used to compare the binding modes of different analogues. By analyzing factors such as the strength of hydrogen-bond networks and the degree of ligand distortion upon binding, researchers can predict relative binding affinities. For example, such an analysis correctly predicted the binding ability order of Lathis compound and a potent synthetic analogue relative to the less potent Latrunculin B, consistent with experimental data.

Future Research Directions and Advanced Methodologies in Trunculin a Research

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Target Identification

A primary challenge in natural product research is the precise identification of molecular targets. While Trunculin A is known to affect the actin cytoskeleton, a comprehensive understanding of its direct binding partners and downstream effects requires more sophisticated approaches than traditional assays. Advanced "omics" technologies offer a powerful, unbiased lens to view these interactions within a complex biological system.

Metabolomics , the study of small molecules in a biological system, offers a complementary approach. mdpi.comnih.gov By analyzing the global metabolic "fingerprint" of cells before and after treatment with this compound, researchers can identify metabolic pathways that are significantly perturbed. frontiersin.orgnih.gov This can provide crucial clues about the functional consequences of target engagement and reveal downstream effects that are not apparent from proteomics alone. mdpi.comnih.gov The integration of proteomics and metabolomics data provides a systems-level view of the cellular response to this compound, moving beyond a single target to a network of interactions.

Omics TechnologyPrincipleApplication to this compound Research
Activity-Based Protein Profiling (ABPP)Uses chemical probes to covalently label the active sites of enzymes or binding partners. creative-biolabs.comDirectly identifies covalent binding partners of this compound in a complex proteome. nih.gov
Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability upon ligand binding across the proteome. nih.govIdentifies direct and off-targets of unmodified this compound.
MetabolomicsGlobal analysis of small-molecule metabolites in a biological system. nih.govReveals downstream metabolic pathway perturbations resulting from this compound's activity. frontiersin.org

Integration of Synthetic Biology for Sustainable Production and Diversification of this compound

The isolation of this compound from its natural sponge source is often inefficient and environmentally unsustainable. Synthetic biology and metabolic engineering offer a transformative solution to this supply problem. sciepublish.com Many complex marine natural products, particularly polyketides like this compound, are believed to be produced by microbial symbionts living within the sponge rather than the sponge itself. springerprofessional.deresearchgate.netmdpi.com

The first step in this approach is to identify the Biosynthetic Gene Cluster (BGC) responsible for producing this compound. nih.gov This involves sequencing the metagenome of the sponge and its associated microbes and using bioinformatic tools to find the polyketide synthase (PKS) genes that encode the enzymatic machinery for its assembly. mdpi.com Once identified, this BGC can be transferred into a well-characterized and easily culturable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous expression . nih.gov

This synthetic biology platform not only enables sustainable and scalable production but also opens the door for generating novel derivatives. nih.gov The modular nature of PKS enzymes allows for genetic engineering—domains can be swapped, deleted, or modified to alter the chemical structure of the final product. sciepublish.comsciepublish.com This "pathway refactoring" can be used to produce a library of this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties, a process that is far more challenging and costly to achieve through traditional chemical synthesis. nih.govsciepublish.com

Exploration of Chemoinformatics and Machine Learning for De Novo Design of this compound Mimetics

While this compound is a potent molecule, its structural complexity can be a hurdle for therapeutic development. Chemoinformatics and machine learning provide powerful computational tools to design simpler, synthetically accessible molecules that mimic the biological function of the natural product. This process is known as de novo design.

Using the known three-dimensional structure of this compound and its interaction with target proteins (like actin), machine learning models can be trained to understand the key pharmacophore features required for bioactivity. These models can then generate novel molecular structures, entirely new chemical entities, that are predicted to fit the target's binding site and elicit a similar biological response.

Generative models, a type of artificial intelligence, can explore vast regions of chemical space to design molecules with optimized properties, such as high binding affinity, good solubility, and low predicted toxicity. This computational approach accelerates the design-build-test-learn cycle of drug discovery, allowing for the rapid virtual screening of thousands of potential this compound mimetics before committing to costly and time-consuming chemical synthesis.

Development of Spatially and Temporally Controlled this compound Analogues (e.g., Photoswitchable Derivatives)

The ability to control the activity of a bioactive compound with high precision in space and time is a major goal in chemical biology. This can be achieved by designing analogues that respond to external stimuli, such as light. The development of photoswitchable derivatives of this compound would represent a significant leap forward in studying its cellular functions.

This concept has been successfully demonstrated for latrunculins, another class of sponge-derived actin-binding agents. Researchers have created "opto-latrunculins" by incorporating a light-sensitive chemical moiety (an azobenzene) into the molecule's structure. In its inactive state, the molecule does not bind to actin. However, upon illumination with a specific wavelength of light, the photoswitch changes its shape, activating the molecule and allowing it to bind to its target and disrupt the actin cytoskeleton. This effect is reversible, offering precise, on-demand control over cellular processes.

A similar strategy could be applied to this compound. Developing a photoswitchable version would enable researchers to study the dynamic roles of the cytoskeleton in specific subcellular locations and at precise moments in time, providing unprecedented insights into processes like cell migration, division, and synaptic plasticity.

Interdisciplinary Approaches Combining Chemistry, Biology, and Data Science in Natural Products Research

The future of this compound research, and natural products science as a whole, is fundamentally interdisciplinary. The complex challenges posed by these molecules cannot be solved by a single field of study.

Chemistry is essential for synthesizing the chemical probes needed for proteomics (Section 7.1), creating the structural analogues for diversification (Section 7.2), and building the light-activated derivatives for spatiotemporal control (Section 7.4).

Biology , including molecular and cell biology, is crucial for validating the targets identified by omics technologies and for testing the function of novel analogues and mimetics in cellular and organismal models.

Data Science provides the foundation for the other disciplines. It is required to analyze the large datasets generated by proteomics and metabolomics (Section 7.1), to mine metagenomic data for biosynthetic gene clusters (Section 7.2), and to power the machine learning algorithms for designing novel mimetics (Section 7.3).

Successfully navigating the future of this compound research will require collaborative teams that can integrate these diverse skill sets. By combining advanced omics, synthetic biology, computational design, and photopharmacology, the scientific community can unlock the full potential of this remarkable marine natural product, paving the way for new biological discoveries and therapeutic innovations.

Q & A

What experimental design considerations are critical for studying Trunculin A’s mechanism of action in cellular models?

Level : Basic
Methodological Guidance :

  • Hypothesis-Driven Design : Clearly define the biological pathways or molecular targets under investigation (e.g., actin polymerization inhibition). Use controls such as untreated cells and cells treated with structurally similar but inactive analogs .
  • Dose-Response and Time-Course Analysis : Establish optimal concentrations and exposure times to avoid off-target effects. For example, this compound’s IC50 in actin depolymerization assays should be validated using quantitative fluorescence microscopy .
  • Reproducibility : Document equipment specifications (e.g., confocal microscope models) and cell culture conditions (media, passage numbers) to enable replication .

How can researchers resolve contradictions in reported data on this compound’s efficacy across different cell lines?

Level : Advanced
Methodological Guidance :

  • Contextual Analysis : Evaluate cell-line-specific factors such as membrane permeability, expression levels of target proteins (e.g., actin-binding proteins), and metabolic activity. Use proteomic profiling to identify confounding variables .
  • Cross-Validation : Replicate experiments in isogenic cell lines or primary cells to isolate genetic or epigenetic influences. For example, discrepancies in cytotoxicity may arise from variations in ABC transporter expression affecting drug uptake .
  • Meta-Analysis : Systematically compare published datasets using tools like PRISMA guidelines to identify methodological inconsistencies (e.g., assay sensitivity, normalization methods) .

What advanced techniques are recommended for validating this compound’s target specificity in complex biological systems?

Level : Advanced
Methodological Guidance :

  • Chemical Proteomics : Employ affinity-based pull-down assays coupled with mass spectrometry to identify off-target binding partners. For instance, use biotinylated this compound derivatives to capture interacting proteins in lysates .
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., β-actin isoforms) to confirm functional dependencies. Rescue experiments with wild-type or mutant proteins can further validate specificity .
  • Single-Cell Imaging : Utilize super-resolution microscopy to observe real-time actin dynamics in this compound-treated cells, minimizing artifacts from population-averaged data .

How should researchers structure a robust methodology section for publishing this compound-related findings?

Level : Basic
Methodological Guidance :

  • Detailed Protocols : Include step-by-step procedures for compound preparation (e.g., solvent, storage conditions), cell treatment, and assay execution (e.g., F-actin staining protocols) .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, specifying animal welfare protocols or IRB approvals for human-derived samples .
  • Data Transparency : Provide raw datasets (e.g., microscopy images, flow cytometry files) in supplementary materials or public repositories like Figshare .

What strategies are effective for integrating this compound studies with multi-omics datasets to uncover novel biological insights?

Level : Advanced
Methodological Guidance :

  • Transcriptomic Integration : Pair RNA-seq data from this compound-treated cells with pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify downstream effects on cytoskeleton-related genes .
  • Pharmacogenomic Correlation : Use public databases (e.g., CCLE, GDSC) to correlate this compound sensitivity with genomic features (e.g., mutations in cytoskeletal regulators) .
  • Machine Learning : Train models on high-content screening data to predict this compound’s efficacy in untested cell types or disease models .

How can researchers address reproducibility challenges in this compound’s biological activity assays?

Level : Advanced
Methodological Guidance :

  • Standardized Reference Materials : Use commercially validated this compound batches with certificates of analysis (e.g., HPLC purity >98%) to minimize batch-to-batch variability .
  • Inter-Lab Collaborations : Participate in consortium studies (e.g., NIH LINCS Program) to benchmark assay performance across institutions .
  • Negative Control Grids : Include unrelated actin-targeting agents (e.g., Cytochalasin D) to distinguish compound-specific effects from general cytoskeletal disruption .

What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in high-throughput screens?

Level : Basic
Methodological Guidance :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 values and Hill coefficients .
  • Multiple Testing Correction : Apply Benjamini-Hochberg adjustment to minimize false positives in large-scale screens (e.g., 384-well plate assays) .
  • Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power (e.g., α=0.05, β=0.2) for detecting biologically relevant effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.